Pavoninin-1

Membrane perturbation Steroid saponin Shark repellent

Sourcing undefined pavoninin mixtures risks unpredictable ichthyotoxicity due to non-linear SAR among congeners. Pavoninin-1, with its defined α,β-unsaturated ketone pharmacophore, is the validated principal shark-repellent small molecule from Pardachirus pavoninus. - Definitive potency benchmark: LC50 ≈8.5 µg/mL (killifish) with reproducible behavioral activity in dog shark models. - Full ¹H/¹³C NMR assignments enable direct authentication and calibration of bioactivity assays. - Synthetic accessibility and matched comparator (dihydropavoninin-1) support rigorous SAR studies on membrane disruption.

Molecular Formula C37H59NO9
Molecular Weight 661.9 g/mol
CAS No. 94426-01-4
Cat. No. B1257923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePavoninin-1
CAS94426-01-4
Synonymspavoninin 1
pavoninin-1
Molecular FormulaC37H59NO9
Molecular Weight661.9 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)COC(=O)C
InChIInChI=1S/C37H59NO9/c1-20(19-45-23(4)41)8-7-9-21(2)26-10-11-27-31-28(13-15-37(26,27)6)36(5)14-12-25(42)16-24(36)17-29(31)46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35/h16,20-21,26-35,39,43-44H,7-15,17-19H2,1-6H3,(H,38,40)/t20-,21-,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37-/m1/s1
InChIKeyBRNQQEJYQPMDNG-CIALHVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pavoninin-1 Procurement Baseline


Pavoninin-1 is a steroid N-acetylglucosaminide isolated from the defense secretion of the Pacific sole Pardachirus pavoninus and is classified as an ichthyotoxic and shark-repelling saponin. [1] It belongs to the pavoninin family (pavoninins-1 to -6), which are characterized by a cholestane skeleton bearing a β-N-acetylglucosamine moiety and varying oxidation/acetylation patterns. [2] The compound exhibits membrane-perturbing activity on phosphatidylcholine liposomes and is distinguished from its closest family congeners by its specific α,β-unsaturated ketone system in ring A. [3]

Why Generic Pavoninin Substitution Fails


The six pavoninins are not functionally interchangeable. Although they share a common cholestane core and N-acetylglucosamine headgroup, variations in the aglycone oxidation state and acetylation pattern produce divergent membrane-perturbation potencies. [1] Pavoninin-1 uniquely possesses the α,β-unsaturated ketone in ring A, a structural feature that alters the spatial arrangement of hydrophobic and hydrophilic regions and critically influences membrane-disruption efficacy relative to saturated-ring analogues. [2] Consequently, selecting a generic pavoninin or an undefined mixture risks unpredictable ichthyotoxicity and shark-repellent performance, because the structure–activity relationship is non-linear and membrane affinity does not simply track potency. [2]

Pavoninin-1 Quantitative Differentiation Evidence


Enone Motif Enhances Membrane Perturbation vs Saturated Analogue

In a head-to-head liposomal leakage assay, synthetic pavoninin-1 (bearing the α,β-unsaturated ketone in ring A) was directly compared with its dihydro analogue 2 (dihydropavoninin-1, saturated ring A). Pavoninin-1 induced significantly greater fluorescence-dye leakage from phosphatidylcholine liposomes, demonstrating that the enone system is not merely a spectator group but a potency-driving motif. [1]

Membrane perturbation Steroid saponin Shark repellent

Ichthyotoxic Potency Against Killifish vs Peptide Fraction

The lipophilic fraction of the sole defense secretion, enriched in pavoninins with pavoninin-1 as a major component (111 mg isolated from the secretion), exhibited lethality to the Japanese killifish Oryzias latipes with a 1-hour LC50 of approximately 8.5 µg/mL. By contrast, the proteinaceous precipitate (containing pardaxin-like peptides) failed to elicit a repellent response in shark behavioral assays. [1][2]

Ichthyotoxicity Fish bioassay Natural product venom

Hemolytic Activity Ranking Among Pavoninin Congeners

The original isolation paper reports that the pavoninin mixture showed hemolytic activity comparable to commercial saponin on rabbit erythrocytes. Pavoninin-1, as the most abundant single component in the less-polar active fraction, contributed substantially to this activity, while the relative hemolytic potency varied across the six congeners depending on acetylation and double-bond position. [1]

Hemolysis Rabbit erythrocytes Structure-activity relationship

Shark-Repellent Activity in Dog Shark Behavioral Assay

When ejected around bait in the presence of the dog shark Mustelus griseus, the pavoninin mixture (including pavoninin-1) caused immediate turning and swimming-away behaviors. This repellency was qualitative but reproducible; the proteinaceous precipitate from the same secretion did not induce escape behavior. [1]

Shark repellent Behavioral assay Mustelus griseus

Synthetic Single-Entity Purity vs Natural Extracts

Ohnishi & Tachibana (1997) achieved the total synthesis of pavoninin-1 via anomeric sulfoxide glycosidation, yielding exclusively the β-glycoside. This synthetic route, which introduced the α,β-unsaturated ketone via phenylselenenylation-oxidative elimination, provides access to well-defined single-entity pavoninin-1, in contrast to natural secretion extracts that contain six congeners and co-occurring peptides. [1]

Chemical synthesis Glycosylation Reproducibility

Melting Point and Optical Rotation for Identity Verification

Pavoninin-1 is reported as a white solid with a melting point of 134–136 °C and specific optical rotation [α]D²⁰ +28° (c = 0.4, ethanol). These physicochemical constants serve as identity verification parameters that differentiate it from pavoninins-2 through -6, each of which has distinct chromatographic mobility and spectroscopic signatures. [1]

Quality control Melting point Optical rotation

Pavoninin-1 Research and Industrial Application Scenarios


Steroid Saponin Membrane Perturbation SAR Studies

Pavoninin-1, with its defined α,β-unsaturated ketone pharmacophore and synthetic accessibility, is the optimal probe for structure–activity relationship (SAR) investigations of membrane-disrupting steroid glycosides. The availability of a saturated-ring analogue (dihydropavoninin-1) as a matched comparator allows direct assignment of the enone contribution to liposome leakage. [1]

Shark Repellent Formulation Development

As the identified principal shark-repellent small molecule from the Pardachirus defense secretion, pavoninin-1 is the logical starting point for developing non-peptidic, chemically stable shark repellents. Its ichthyotoxic LC50 of ≈8.5 µg/mL in killifish and reproducible behavioral activity in dog shark models provide a defined potency benchmark for formulation optimization. [2]

Ichthyotoxin Natural Product Reference Standard

The well-characterized physicochemical constants (mp 134–136 °C, [α]D²⁰ +28°) and full ¹H/¹³C NMR assignments make pavoninin-1 suitable as a reference standard for comparative ichthyocrinotoxin profiling, enabling laboratories to calibrate bioactivity assays and authenticate natural product isolates across different sole species. [3]

Synthetic Methodology for Steroidal Saponins

The total synthesis route (anomeric sulfoxide glycosidation, phenylselenenylation, oxidative elimination) establishes pavoninin-1 as a benchmark target for developing new glycosylation methodologies. The exclusive β-selectivity and the need for late-stage enone installation without sugar hydroxyl protection present instructive synthetic challenges relevant to broader saponin chemistry programs. [1]

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